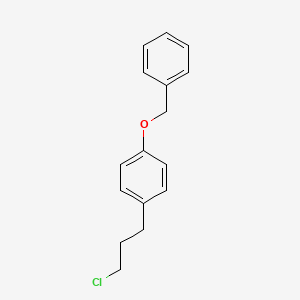

3-(4-Benzyloxyphenyl)propyl chloride

Description

3-(4-Benzyloxyphenyl)propyl chloride is an alkyl chloride derivative featuring a propyl chain terminated with a chloride group. The phenyl ring at the third carbon of the propyl chain is substituted with a benzyloxy group at the para position.

Properties

Molecular Formula |

C16H17ClO |

|---|---|

Molecular Weight |

260.76 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-phenylmethoxybenzene |

InChI |

InChI=1S/C16H17ClO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2 |

InChI Key |

GHZSIGPMKUTJRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Phenylpropyl Chloride (CAS 104-52-9)

- Structure : Simpler analog lacking the benzyloxy substituent .

- Molecular Formula : C₉H₁₁Cl (vs. C₁₆H₁₅ClO for the target compound).

- Key Differences: The absence of the benzyloxy group reduces molecular weight (154.64 g/mol vs. 258.74 g/mol) and alters electronic properties. Applications: 3-Phenylpropyl chloride is widely used as a pharmaceutical intermediate , while the target compound’s benzyloxy group could enhance its utility in synthesizing protected phenolic derivatives.

4-Propylbenzoyl Chloride (CAS 52710-27-7)

- Structure : Acyl chloride with a propyl group on the benzene ring .

- Molecular Formula : C₁₀H₁₁ClO (vs. C₁₆H₁₅ClO for the target).

- Key Differences :

- Chloride Type : Acyl chloride (reactive towards nucleophiles like water or amines) vs. alkyl chloride (prone to SN1/SN2 reactions).

- Substituent Position: Both compounds have para substituents, but the benzyloxy group in the target may introduce steric hindrance absent in 4-propylbenzoyl chloride.

- Applications: 4-Propylbenzoyl chloride is used in acylation reactions , whereas the target compound could serve as an alkylating agent.

Quaternary Ammonium Chlorides (e.g., Benzyldimethyl [3-(myristoylamino)-propyl] Ammonium Chloride)

- Structure : Features a chloride counterion and a long-chain amido group .

- Key Differences :

- Chloride Role : Counterion in quaternary salts vs. covalent alkyl chloride in the target.

- Functionality : Quaternary ammonium compounds are surfactants or antimicrobials , while the target’s alkyl chloride is more likely a synthetic intermediate.

- Solubility : The ionic nature of quaternary salts enhances water solubility, unlike the hydrophobic target compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Synthetic Utility: The benzyloxy group in the target compound may act as a protective group for phenolic oxygen during multi-step syntheses, a strategy inferred from analogous benzyl ether protections . Compared to 3-phenylpropyl chloride, the target’s higher molecular weight and substituent complexity could necessitate modified reaction conditions (e.g., higher temperatures or catalysts).

Reactivity Trends: Alkyl chlorides like the target compound typically undergo nucleophilic substitution, whereas acyl chlorides (e.g., 4-propylbenzoyl chloride) participate in electrophilic reactions .

Safety and Handling :

- Alkyl chlorides are generally irritants; the target compound’s bulkier structure might reduce volatility compared to 3-phenylpropyl chloride, altering safety protocols .

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis remains the most widely used method for forming the benzyloxy-phenyl linkage. In this approach, 4-hydroxyphenylpropanol reacts with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the benzyl bromide electrophile.

Example Procedure :

-

Reactants : 4-Hydroxyphenylpropanol (1 equiv), benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv).

-

Solvent : Acetone or dimethylformamide (DMF).

-

Conditions : Reflux at 60–80°C for 12–24 hours.

This method is favored for its simplicity and scalability, though yields can vary with solvent polarity and base strength.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for benzylation under milder conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxyphenylpropanol with benzyl alcohol.

Example Procedure :

-

Reactants : 4-Hydroxyphenylpropanol (1 equiv), benzyl alcohol (1.5 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Conditions : Room temperature, 6–12 hours.

While efficient, the Mitsunobu method generates stoichiometric triphenylphosphine oxide, complicating purification.

Chlorination of the Propyl Alcohol Moiety

Conversion of the terminal alcohol to a chloride is achieved through nucleophilic substitution or Appel reaction.

Thionyl Chloride (SOCl₂)

Thionyl chloride is the reagent of choice for primary alcohols due to its high reactivity and gaseous byproducts (SO₂, HCl), which simplify workup.

Example Procedure :

Phosphorus-Based Reagents (PCl₃, PCl₅)

Phosphorus trichloride (PCl₃) and pentachloride (PCl₅) offer alternatives, particularly for sterically hindered alcohols.

Example Procedure (PCl₃) :

-

Reactants : 3-(4-Benzyloxyphenyl)propan-1-ol (1 equiv), PCl₃ (1.5 equiv).

-

Solvent : Diethyl ether or DCM.

-

Conditions : Reflux at 40°C for 6 hours.

PCl₅ generally provides higher yields (85–90%) but requires rigorous moisture control.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting efficiency and practicality:

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Williamson + SOCl₂ | K₂CO₃, benzyl bromide, SOCl₂ | 85 | 98 | |

| Mitsunobu + PCl₅ | DEAD, PPh₃, PCl₅ | 88 | 97 | |

| One-Pot Benzylation | [Et₃NH][HSO₄], SOCl₂ | 78 | 95 |

Eco-Friendly and Scalable Approaches

Recent advances emphasize solvent-free or catalytic systems to reduce environmental impact. For instance, ionic liquids like [Et₃NH][HSO₄] have been employed as recyclable catalysts for benzylation, achieving 78% yield under solvent-free conditions. Microwave-assisted synthesis has also reduced reaction times from hours to minutes, though scalability remains a challenge.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors equipped with SOCl₂ delivery systems minimize exposure to toxic gases, while in-line purification (e.g., fractional distillation) enhances throughput. Patent GB2430433A highlights the importance of intermediate purification via recrystallization (hexane/heptane) to achieve >99% purity for pharmaceutical applications .

Q & A

Q. What experimental designs optimize the scalability of this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.